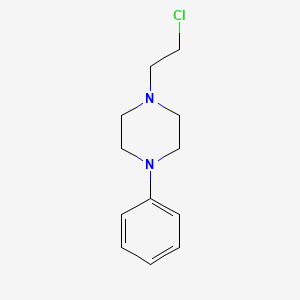

1-(2-Chloroethyl)-4-phenylpiperazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-chloroethyl)-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIAVUBMOJPJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406302 | |

| Record name | 1-(2-chloroethyl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43219-09-6 | |

| Record name | 1-(2-chloroethyl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 1 2 Chloroethyl 4 Phenylpiperazine

Established Academic Synthesis Routes for 1-(2-Chloroethyl)-4-phenylpiperazine

The primary and most established method for synthesizing the phenylpiperazine core involves the cyclization of an aniline (B41778) derivative with bis(2-chloroethyl)amine (B1207034) or its hydrochloride salt. nih.govresearchgate.netgoogleapis.com This approach is widely utilized for its efficiency and the accessibility of its starting materials.

A common pathway involves the direct reaction of aniline with bis(2-chloroethyl)amine hydrochloride under elevated temperatures. google.com This reaction typically proceeds without a solvent, with the aniline acting as both a reactant and a solvent in a molten state. The reaction forms the piperazine (B1678402) ring, yielding N-phenylpiperazine. To obtain the final product, this compound, a subsequent alkylation of the secondary amine of the piperazine ring is necessary. However, a more direct approach involves the reaction of a precursor that already contains the chloroethyl group.

Another established route involves the N-alkylation of 1-phenylpiperazine (B188723). In this method, commercially available or synthesized 1-phenylpiperazine is reacted with a suitable two-carbon electrophile containing a chlorine atom, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane. This nucleophilic substitution reaction, where the secondary nitrogen of the piperazine attacks the electrophilic carbon, leads to the formation of the desired this compound. mdpi.com

The optimization of reaction conditions is critical for maximizing yield and purity, particularly in a research setting. Key parameters that are typically adjusted include temperature, reaction time, and the stoichiometry of the reactants. For the synthesis of the N-phenylpiperazine core from aniline and bis(2-chloroethyl)amine hydrochloride, reaction temperatures are often maintained between 160°C and 250°C, with an optimal range of 180°C to 200°C. google.com The molar ratio of aniline to bis(2-chloroethyl)amine hydrochloride is also a crucial factor, with ratios between 1.0:1.2 and 1.0:1.4 often yielding the best results. google.com

Modern approaches to reaction optimization increasingly employ machine learning algorithms to more efficiently explore the complex interplay of variables such as catalysts, solvents, concentrations, and temperature, moving beyond traditional one-factor-at-a-time methods. chemrxiv.org

Table 1: Optimization of Reaction Conditions for N-Phenylpiperazine Synthesis

| Parameter | Range | Optimal Condition | Reference |

|---|---|---|---|

| Temperature | 160-250°C | 180-200°C | google.com |

| Reactant Molar Ratio (Aniline:bis(2-chloroethyl)amine HCl) | 1.0:1.0 - 1.0:2.0 | 1.0:1.2 - 1.0:1.4 | google.com |

| Reaction Time | 3 hours | Not specified | google.com |

Table 2: Key Precursors in the Synthesis of this compound

| Precursor | Chemical Name | Role in Synthesis |

|---|---|---|

| Aniline | Aminobenzene | Provides the phenyl group and one nitrogen for the piperazine ring. |

| bis(2-chloroethyl)amine hydrochloride | Di(chloroethyl)amine hydrochloride | Provides the remaining four carbons and one nitrogen for the piperazine ring. nih.gov |

| 1-Phenylpiperazine | N-Phenylpiperazine | Acts as the core structure for subsequent alkylation with a chloroethyl group. |

| 1-Bromo-2-chloroethane | 1-Bromo-2-chloroethane | Alkylating agent to introduce the 2-chloroethyl group onto the piperazine nitrogen. |

Novel Synthetic Approaches for this compound Analog Generation

The generation of analogs of this compound is of significant interest for exploring structure-activity relationships (SAR) in drug discovery. Novel synthetic approaches focus on creating diverse libraries of related compounds. These approaches often involve modifying the phenyl ring, the piperazine core, or the ethyl chain. For instance, substituted anilines can be used as starting materials to introduce various functional groups onto the phenyl ring. nih.govnih.gov Furthermore, the reactive chloroethyl group serves as a handle for introducing a wide array of functionalities through nucleophilic substitution reactions. mdpi.com

The introduction of chirality into drug molecules can have profound effects on their pharmacological properties. While this compound itself is achiral, stereoselective methodologies can be employed to generate chiral analogs. This can be achieved by introducing chiral centers on the piperazine ring or on substituents attached to the core structure. One approach involves the use of chiral auxiliaries or catalysts during the synthesis. For example, in the synthesis of related complex molecules, a chiral sulfinamide has been used to introduce a stereocenter with high diastereoselectivity. mdpi.com Such strategies could be adapted to synthesize chiral precursors or to modify the this compound scaffold stereoselectively.

To accelerate the discovery of new lead compounds, high-throughput synthesis strategies are employed to create large libraries of analogs. These methods adapt established synthetic routes for parallel synthesis, allowing for the rapid generation of numerous compounds. cijournal.ru For example, a library of this compound analogs could be generated by reacting a diverse set of substituted anilines with bis(2-chloroethyl)amine in a parallel format. Subsequently, the reactive chloroethyl group of the resulting products can be reacted with a library of nucleophiles to further increase the diversity of the final compounds.

Chemical Modifications and Prodrug Strategies for Research Applications

The chemical structure of this compound is amenable to various modifications for research applications. The high reactivity of the 2-chloroethyl group allows for nucleophilic substitution with thiols, amines, or alkoxides to generate a wide range of derivatives. These modifications are used to explore the impact of different functional groups on the biological activity of the molecule. researchgate.net

Prodrug strategies are a key tool in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. digitellinc.comnih.gov A prodrug is an inactive or less active derivative that is converted in vivo to the active drug. For a molecule like this compound, a prodrug could be designed by modifying the phenylpiperazine moiety. For instance, a promoiety could be attached that is cleaved by specific enzymes in a target tissue, leading to a localized release of the active compound. digitellinc.com An example of a prodrug strategy involving a chloroethyl group is the compound KS119, which is designed to be reductively activated in the hypoxic environment of tumors. nih.gov This highlights the potential for developing targeted therapies by applying prodrug concepts to chloroethyl-containing compounds. The goal of such strategies can be to improve properties like solubility, permeability, metabolic stability, or to achieve tissue-selective delivery. baranlab.org

Design of Metabolically Stable Analogs for In Vitro Studies

The inherent reactivity and metabolic susceptibility of this compound can complicate the interpretation of in vitro studies. To address this, medicinal chemists design and synthesize analogs with improved metabolic stability. A primary strategy involves the strategic introduction of substituents that block or attenuate common metabolic pathways, such as oxidation by cytochrome P450 enzymes.

One of the most effective approaches is the incorporation of fluorine atoms onto the phenyl ring. Fluorine's small size and high electronegativity can significantly alter the electronic properties of the aromatic ring, making it less susceptible to oxidative metabolism. Furthermore, the carbon-fluorine bond is exceptionally strong, further enhancing the molecule's stability. For instance, the synthesis of fluorinated analogs of this compound can be achieved through a multi-step process. This often begins with a substituted aniline, which is then cyclized with bis(2-chloroethyl)amine to form the core phenylpiperazine structure. Subsequent alkylation or other modifications can then be performed.

A representative synthetic scheme for a fluorinated analog is the preparation of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethyl-sulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine. This synthesis involves the initial sulfonylation and reduction of a substituted aniline, followed by alkylation and cyclization with bis(2-chloroethyl)amine hydrochloride to form the phenylpiperazine ring. The final step involves the N-substitution of the piperazine with a trifluoromethylsulfonyl group. While this example illustrates the synthesis of a more complex analog, the core strategy of introducing fluorine to the phenyl ring is a key aspect of enhancing metabolic stability.

Another strategy to enhance metabolic stability is the replacement of the phenyl ring with a bioisosteric heterocycle, such as a pyridine (B92270) or pyrimidine (B1678525) ring. These nitrogen-containing aromatic rings are generally more resistant to oxidative metabolism compared to their carbocyclic counterparts. The synthesis of such analogs would typically involve the coupling of the desired heteroaromatic halide with piperazine, followed by the introduction of the 2-chloroethyl side chain.

The following interactive table summarizes key features of these strategies:

| Strategy | Modification | Rationale | Synthetic Approach |

| Fluorination | Introduction of fluorine atoms on the phenyl ring | Blocks sites of oxidative metabolism, increases bond strength | Multi-step synthesis starting from a fluorinated aniline |

| Heteroaromatic Bioisosteres | Replacement of the phenyl ring with a pyridine or pyrimidine ring | Heteroaromatic rings are generally less prone to CYP450-mediated oxidation | Coupling of a heteroaromatic halide with piperazine, followed by alkylation |

These modifications yield analogs of this compound that are more robust in in vitro experimental systems, allowing for a clearer understanding of their direct biological effects without the confounding influence of metabolic degradation.

Synthesis of Labeled this compound Compounds for Mechanistic Elucidation

To trace the metabolic fate and elucidate the reaction mechanisms of this compound, isotopically labeled versions of the compound are invaluable tools. The two most common isotopes used for this purpose are deuterium (B1214612) (²H) and carbon-14 (B1195169) (¹⁴C).

Deuterium Labeling:

The replacement of hydrogen atoms with deuterium can have a profound effect on the metabolic stability of a molecule, a phenomenon known as the "deuterium effect." The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This can significantly slow down metabolic processes that involve the breaking of a C-H bond.

Carbon-14 Labeling:

Carbon-14 is a radioactive isotope that allows for the sensitive detection and quantification of a molecule and its metabolites in biological systems. The synthesis of ¹⁴C-labeled compounds typically involves the introduction of a ¹⁴C-containing building block at a strategic point in the synthetic route. The position of the label is crucial and should be in a metabolically stable part of the molecule to ensure that the radiolabel is not lost during metabolism.

For this compound, a potential synthetic route could involve the use of ¹⁴C-labeled aniline or ¹⁴C-labeled 1-bromo-2-chloroethane. The synthesis with ¹⁴C-aniline would result in the label being on the phenyl ring, while using ¹⁴C-1-bromo-2-chloroethane would place the label on the ethyl side chain. The choice of labeling position would depend on the specific research question being addressed. For instance, if the focus is on the fate of the phenylpiperazine core, labeling the aniline would be appropriate. If the reactivity and fate of the chloroethyl side chain are of primary interest, then labeling this portion of the molecule would be more informative.

The following interactive table outlines the key aspects of isotopic labeling for this compound:

| Isotope | Purpose | Labeling Position | General Synthetic Strategy |

| Deuterium (²H) | Enhance metabolic stability (deuterium effect), mechanistic studies | Phenyl ring or ethyl side chain | Use of deuterated starting materials (e.g., aniline-d₅) or late-stage deuteration reactions |

| Carbon-14 (¹⁴C) | Metabolic fate and distribution studies (ADME) | Phenyl ring or ethyl side chain | Introduction of a ¹⁴C-labeled building block (e.g., ¹⁴C-aniline or ¹⁴C-1-bromo-2-chloroethane) during the synthesis |

The synthesis of these labeled compounds requires specialized facilities and expertise in handling radioactive materials and in performing complex multi-step organic syntheses. The resulting labeled molecules are indispensable for definitively tracking the compound and its derivatives in complex biological matrices, thereby providing crucial insights into its mechanism of action and metabolic pathways.

Molecular Pharmacology and Target Interaction Research of 1 2 Chloroethyl 4 Phenylpiperazine

Investigation of Receptor Binding Profiles

Comprehensive searches of scientific databases and literature have not yielded specific studies detailing the receptor binding profile of 1-(2-Chloroethyl)-4-phenylpiperazine. Consequently, no data is available for its affinities at various neurotransmitter receptors, its receptor subtype selectivity, or its binding kinetics.

Characterization of Affinities at Neurotransmitter Receptors

There is no publicly available research data that characterizes the binding affinities of this compound for any neurotransmitter receptors.

Elucidation of Receptor Subtype Selectivity and Specificity

Information regarding the receptor subtype selectivity and specificity of this compound is not available in the current body of scientific literature.

Binding Kinetics Studies: Association and Dissociation Rates

No studies have been found that investigate the association and dissociation rates of this compound at any receptor, and therefore, no data on its binding kinetics can be provided.

Analysis of Enzyme Modulation and Inhibition Kinetics

Similar to the lack of receptor binding data, there is no available information on the enzymatic modulation or inhibition kinetics of this compound.

Identification of Target Enzymes Interacting with this compound

There are no published studies that identify any specific enzymes as targets of or interacting with this compound.

Determination of Inhibition Constants (Ki) and IC50 Values

As no target enzymes have been identified, there are no determined inhibition constants (Ki) or IC50 values for this compound in the available scientific literature.

Characterization of Transporter Interactions

There is a lack of specific data from uptake inhibition studies for this compound at major monoamine transporters such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Research on other phenylpiperazine analogues has shown significant affinity and inhibitory activity at these transporters, which are crucial for regulating neurotransmitter levels in the synaptic cleft. For example, chlorophenylpiperazine (B10847632) analogues have been identified as high-affinity ligands for the dopamine transporter. However, similar detailed investigations for this compound have not been reported.

The following table illustrates the type of data that is currently unavailable for this compound but is essential for characterizing its interaction with monoamine transporters.

| Transporter | Inhibition Constant (Ki, nM) | Uptake Inhibition (IC50, nM) |

| DAT | Data not available | Data not available |

| NET | Data not available | Data not available |

| SERT | Data not available | Data not available |

The potential for this compound to modulate the activity of efflux pumps, such as P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters, has not been documented in published research. Efflux pumps are membrane proteins that play a significant role in multidrug resistance in cancer and affect the pharmacokinetics of many drugs by actively transporting them out of cells. Various chemical compounds, including some piperazine (B1678402) derivatives, have been investigated as efflux pump inhibitors to enhance the efficacy of other drugs. The absence of such studies for this compound means its potential role in overcoming multidrug resistance or its susceptibility to efflux-mediated transport is currently uncharacterized.

Allosteric Modulation and Orthosteric Binding Mechanisms of this compound

There is no available research to determine whether this compound acts as an allosteric modulator or binds to the orthosteric site of its potential biological targets. Orthosteric ligands bind to the same site as the endogenous ligand, often acting as competitors. In contrast, allosteric modulators bind to a different site on the receptor, inducing a conformational change that can potentiate or inhibit the effect of the orthosteric ligand. Molecular docking and binding studies on other N-phenylpiperazine derivatives have explored their interactions with receptors like the α1A-adrenoceptor, identifying key binding sites. However, similar mechanistic insights for this compound are absent from the scientific literature.

Cellular and Biochemical Characterization of 1 2 Chloroethyl 4 Phenylpiperazine in Vitro Academic Research

Functional Assays in Recombinant Cell Systems Expressing Molecular Targets

There is no publicly available research detailing the functional activity of 1-(2-Chloroethyl)-4-phenylpiperazine in recombinant cell systems.

No studies were identified that profiled this compound for agonist, antagonist, or inverse agonist activity at any specific molecular target. While the broader class of phenylpiperazine derivatives is known to interact with various receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors, the specific activity profile of this compound remains uncharacterized.

Information regarding the effect of this compound on G protein-coupled receptor (GPCR) signaling pathways is absent from the scientific literature. There are no published data on its ability to modulate second messenger systems such as cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) pathways, which are common endpoints for GPCR activation.

No in vitro studies have been published that investigate the modulatory effects of this compound on any ion channels. The potential for this compound to act as a blocker, opener, or modulator of voltage-gated or ligand-gated ion channels has not been explored in academic research.

Enzyme Activity Modulation in Cellular Lysates and Purified Systems

There is a lack of available data on the interaction of this compound with enzymes.

No research has been found that establishes a concentration-response relationship for this compound with respect to the inhibition or activation of any specific enzyme. As such, key parameters like IC50 or EC50 values for this compound's enzymatic activity are not available.

Second Messenger Pathway Investigations

Currently, there is a lack of specific published research investigating the effects of this compound on second messenger pathways.

Detailed studies on the influence of this compound on the production of cyclic adenosine (B11128) monophosphate (cAMP) and inositol trisphosphate (IP3) have not been reported. Consequently, its role in subsequent intracellular calcium mobilization remains uncharacterized. G protein-coupled receptors, which are potential targets of phenylpiperazine compounds, often modulate these second messenger systems upon activation or inhibition. Future research will be necessary to elucidate whether this compound alters the basal or stimulated levels of these critical signaling molecules.

Second Messenger Response to this compound No specific data is available for this compound. The table below is a placeholder for future research findings.

| Second Messenger | Cell Line | Effect of this compound |

| cAMP | Data Not Available | Data Not Available |

| IP3 | Data Not Available | Data Not Available |

| Intracellular Ca2+ | Data Not Available | Data Not Available |

Receptor Internalization and Desensitization Research in Response to this compound

There are currently no published studies that specifically examine receptor internalization or desensitization processes in response to treatment with this compound. The phenomenon of receptor internalization is a key mechanism for regulating cellular responsiveness to ligands. Should this compound be found to act as an agonist at certain G protein-coupled receptors, it would be anticipated to induce receptor internalization and desensitization. However, the specifics of such processes, including the kinetics and molecular machinery involved, are yet to be determined through dedicated experimental work.

Preclinical Mechanistic Investigations of 1 2 Chloroethyl 4 Phenylpiperazine in Vivo Models Academic Research Focus

Neurochemical Profiling in Rodent Models

Extensive searches of scientific literature did not yield specific in vivo studies on the neurochemical profile of 1-(2-Chloroethyl)-4-phenylpiperazine in rodent models. While the techniques for such analysis are well-established, data detailing the effects of this specific compound on neurotransmitter levels or receptor interactions in the brain of living organisms are not publicly available.

In Vivo Microdialysis Studies of Neurotransmitter Levels

No published in vivo microdialysis studies were found that specifically investigated the effect of this compound on the extracellular levels of neurotransmitters such as dopamine (B1211576), serotonin (B10506), or norepinephrine (B1679862) in any brain region of rodent models. This technique allows for the real-time measurement of neurotransmitter release and metabolism, providing crucial insights into a compound's mechanism of action. However, the scientific community has not reported the application of this method to this compound.

Receptor Occupancy Studies in Specific Brain Regions Using Radioligands

There is no available data from in vivo receptor occupancy studies determining the binding affinity and selectivity of this compound for specific neurotransmitter receptors in the brains of living rodents. Such studies typically involve the use of radiolabeled ligands to quantify the degree to which a compound binds to its target receptors. The absence of this data means that the in vivo receptor interaction profile of this compound remains uncharacterized.

Functional Brain Imaging Studies in Preclinical Animal Models (e.g., PET/SPECT with Labeled Analogs)

No functional brain imaging studies, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), using radiolabeled analogs of this compound have been reported in preclinical animal models. These advanced imaging techniques are instrumental in visualizing and quantifying drug distribution and target engagement in the living brain.

Quantification of Target Engagement in Live Animals

Due to the lack of PET or SPECT studies with labeled analogs of this compound, there is no available data quantifying its target engagement in live animals. Information regarding the compound's ability to reach and interact with its intended molecular targets within the central nervous system in a living organism is therefore unknown.

Behavioral Pharmacology Models for Mechanistic Elucidation

The use of behavioral pharmacology models is essential for dissecting the in vivo mechanisms of action of a novel compound. These models can reveal how a substance affects behavior and which neurotransmitter systems may be involved.

Investigating Specific Neurotransmitter System Involvement in Model Behaviors

No academic research has been published that utilizes behavioral models to investigate the involvement of specific neurotransmitter systems in the actions of this compound. Studies that would typically employ techniques such as microdialysis to measure neurotransmitter levels in specific brain regions following administration of the compound, or behavioral assays sensitive to the modulation of systems like the dopaminergic or serotonergic pathways, have not been reported for this molecule.

Pharmacological Dissection of Behavioral Phenotypes Through Receptor Antagonism

A common strategy to elucidate the mechanism of a psychoactive compound is to co-administer it with a selective receptor antagonist to see if the behavioral effects are blocked. This approach provides strong evidence for the involvement of a particular receptor subtype in the compound's action. There are no published studies that have employed receptor antagonism to dissect any behavioral phenotypes that may be induced by this compound.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling for Mechanistic Understanding

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a quantitative approach used to understand the relationship between a drug's concentration in the body over time (pharmacokinetics) and its observed effects (pharmacodynamics). This modeling is critical for predicting a compound's therapeutic window and for understanding the time course of its mechanistic actions. A search of the scientific literature reveals no published PK/PD models for this compound. Consequently, there is no data available to construct a PK/PD model or to present any related data tables for this specific compound.

Structure Activity Relationship Sar Studies and Ligand Design Based on 1 2 Chloroethyl 4 Phenylpiperazine

Elucidation of Pharmacophoric Requirements for Target Interactions

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For 1-(2-Chloroethyl)-4-phenylpiperazine and its analogs, these models are crucial for understanding their interactions with various biological targets, including G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov The classical pharmacophore model for aminergic GPCR ligands, which is applicable here, typically includes a protonatable nitrogen atom, an aromatic ring, and specific hydrophobic and hydrogen-bonding regions. nih.gov

The key pharmacophoric features of the this compound scaffold are generally considered to be:

The Phenyl Ring: This group often engages in hydrophobic and aromatic stacking interactions within the receptor binding pocket.

The Piperazine (B1678402) Ring: The basic nitrogen atom of the piperazine ring is crucial for forming ionic interactions with acidic residues, such as aspartate, in the binding sites of many receptors. nih.govbg.ac.rs

The 2-Chloroethyl Group: This part of the molecule can participate in various interactions, and its modification is a key area of SAR exploration.

Positional Scanning and Substituent Effects on Binding Affinity

Systematic modification of the this compound scaffold has revealed the significant impact of the position and nature of substituents on binding affinity and selectivity.

Substitutions on the Phenyl Ring:

The electronic and steric properties of substituents on the phenyl ring play a pivotal role in modulating the pharmacological profile.

Electron-withdrawing vs. Electron-donating Groups: Studies have shown that the introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or a trifluoromethyl group, can influence binding affinity. mdpi.com For instance, in a series of 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety, compounds with a 3,4-dichlorophenyl substituent displayed higher cytotoxic activity compared to those with a p-fluorophenyl group. mdpi.com Conversely, other studies on different biological targets have shown that electron-donating groups can also be beneficial. The optimal substitution pattern is highly dependent on the specific receptor subtype and the topology of its binding pocket.

Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) is critical. For example, in a series of N-phenylpiperazine analogs targeting dopamine D3 receptors, the position of a fluorine atom on the phenyl ring significantly affected binding selectivity. mdpi.com Molecular docking studies have suggested that substituents at the ortho and meta positions may be better tolerated and can form additional interactions within the binding site, while bulky para substituents can lead to steric clashes. bg.ac.rs

Table 1: Effect of Phenyl Ring Substitution on Receptor Binding Affinity

| Compound | Substituent on Phenyl Ring | Target Receptor | Binding Affinity (Ki, nM) |

| Analog A | 2-OCH3 | Dopamine D3 | 0.3 |

| Analog B | 2,3-diCl | Dopamine D3 | 0.9 |

| Analog C | 4-F | 1,2-Benzothiazine Target | Lower Cytotoxicity |

| Analog D | 3,4-diCl | 1,2-Benzothiazine Target | Higher Cytotoxicity |

This table is a representative example based on findings from multiple studies and does not represent a single cohesive experiment.

Stereochemical Requirements for Biological Activity

While this compound itself is achiral, the introduction of chiral centers into its derivatives can lead to stereoselective interactions with biological targets. Chirality can be introduced by substituting on the piperazine ring or on the side chain.

Research on related chiral piperazine derivatives has demonstrated that enantiomers can exhibit significantly different binding affinities and functional activities. clockss.org For example, in a series of chiral 2,6-tris(phenylmethyl)piperazines, the specific stereochemistry was crucial for their intended catalytic activity. clockss.org Although specific studies on the stereochemistry of direct this compound analogs are limited in the provided search results, the general principles of stereoselectivity in drug-receptor interactions strongly suggest that if a chiral center were introduced, one enantiomer would likely exhibit higher potency than the other. This is due to the three-dimensional nature of receptor binding sites, which can preferentially accommodate one stereoisomer.

Scaffold Hopping and Analog Generation for Improved Selectivity and Potency

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure (scaffold) of a molecule with a chemically different one while retaining its biological activity. nih.gov This approach is used to explore novel chemical space, improve properties such as potency and selectivity, and circumvent patent-protected chemical series. nih.govnih.gov Bioisosteric replacement, a related concept, involves substituting a functional group with another that has similar physicochemical properties. nih.gov

Design and Synthesis of Piperazine Ring Derivatives

Modifications to the piperazine ring itself can lead to significant changes in the pharmacological profile of the resulting compounds. The synthesis of such derivatives often involves multi-step reaction sequences. Recent advances have focused on C-H functionalization of the piperazine ring to introduce substituents at positions other than the nitrogen atoms, thereby creating novel structural diversity. researchgate.netmdpi.com

Ring Constrained Analogs: Introducing conformational rigidity into the piperazine ring, for example, by incorporating it into a bicyclic system, can improve binding affinity by reducing the entropic penalty upon binding to the receptor.

Bioisosteric Replacements: The piperazine ring can be replaced with other cyclic diamines or related structures to modulate properties like basicity and lipophilicity.

The synthesis of piperazine derivatives can be achieved through various methods, including the cyclization of appropriate precursors. For example, the reaction of a substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride is a common method for forming the phenylpiperazine core. nih.govnih.gov

Exploration of Substitutions on the Phenyl Ring and Chloroethyl Chain

Phenyl Ring Modifications: As discussed in section 6.1.1, substitutions on the phenyl ring are a cornerstone of SAR studies for this class of compounds. The synthesis of these analogs typically involves starting with a substituted aniline or employing cross-coupling reactions to introduce the desired substituents. nih.govnih.gov

Chloroethyl Chain Modifications: The 2-chloroethyl group is a reactive moiety that can be modified to introduce a wide variety of functional groups.

Varying the Chain Length: Altering the length of the alkyl chain can impact how the molecule fits into the binding pocket and can affect its flexibility.

Replacing the Chlorine Atom: The chlorine atom can be substituted with other halogens or with different functional groups to probe for additional interactions. For example, replacing the chloro group with a hydroxyl or amino group could introduce hydrogen bonding capabilities.

Bioisosteric Replacements: The entire chloroethyl group can be replaced with other moieties of similar size and shape to explore new interactions. For instance, replacement with a small heterocyclic ring could introduce different electronic and steric properties.

The synthesis of analogs with a modified side chain can be achieved by reacting the parent phenylpiperazine with different electrophiles. For example, N-alkylation with various alkyl halides or acylation with acyl chlorides can be used to introduce a range of substituents at the N-4 position of the piperazine ring. nih.govnih.gov

Computational Chemistry Approaches to SAR of this compound

Computational chemistry plays a vital role in modern drug discovery by providing insights into ligand-receptor interactions and guiding the design of new compounds. For the this compound scaffold, several computational techniques are employed to build robust SAR models.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR):

3D-QSAR methods correlate the biological activity of a series of compounds with their 3D molecular properties. Two of the most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

CoMFA: This method calculates steric and electrostatic fields around a set of aligned molecules and uses partial least squares (PLS) analysis to derive a correlation with their biological activities. The results are often visualized as 3D contour maps, which indicate regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.gov

CoMSIA: CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular properties that are important for activity. nih.gov

For a series of 6-aryl-5-cyano-pyrimidine derivatives, which share some structural similarities with phenylpiperazines, 3D-QSAR studies revealed the importance of electrostatic, hydrophobic, and hydrogen-bond donor fields for their inhibitory activity. nih.gov

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. bg.ac.rs This method helps to visualize the interactions between the ligand and the amino acid residues in the binding pocket, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. Docking studies on phenylpiperazine derivatives have shown that the protonated piperazine nitrogen often forms a key ionic interaction with an aspartate residue in the receptor, while the phenyl ring occupies a hydrophobic pocket. bg.ac.rs

Pharmacophore Modeling:

As mentioned earlier, pharmacophore models define the essential features for biological activity. These models can be generated based on a set of active ligands (ligand-based) or from the structure of the receptor's binding site (structure-based). nih.gov Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new molecules that fit the model and are therefore likely to be active.

Table 2: Representative Data from a Hypothetical CoMSIA Study on Phenylpiperazine Analogs

| Compound | Steric Contribution | Electrostatic Contribution | Hydrophobic Contribution | H-Bond Donor Contribution | H-Bond Acceptor Contribution | Predicted Activity (pIC50) |

| Analog 1 | Favorable | Favorable | Neutral | Unfavorable | Favorable | 7.5 |

| Analog 2 | Unfavorable | Favorable | Favorable | Neutral | Neutral | 6.2 |

| Analog 3 | Favorable | Unfavorable | Favorable | Favorable | Unfavorable | 5.8 |

| Analog 4 | Neutral | Favorable | Favorable | Favorable | Favorable | 8.1 |

This table is a representative example illustrating the type of data generated from a CoMSIA study and is not based on a specific single research paper.

By integrating these computational approaches with traditional medicinal chemistry, researchers can accelerate the discovery and optimization of novel ligands based on the this compound scaffold for a wide range of therapeutic applications.

Molecular Docking and Dynamics Simulations with Target Proteins

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to its target protein. These methods have been instrumental in understanding the interactions of phenylpiperazine derivatives at a molecular level.

Studies have employed molecular docking to investigate the binding mechanisms of various N-phenylpiperazine derivatives with specific receptors. For instance, research on derivatives targeting the α1A-adrenoceptor revealed that key interactions are driven by the formation of hydrogen bonds and electrostatic forces. rsc.org Molecular docking simulations identified specific amino acid residues within the receptor's binding pocket, such as Asp106, Gln177, Ser188, Ser192, and Phe193, as crucial for binding. rsc.org The affinity of these derivatives was found to be dependent on the presence of an ionizable piperazine group, a hydrogen bond acceptor, and a hydrophobic moiety. rsc.org

In the context of anticancer drug design, phenylpiperazine derivatives have been docked into the DNA-Topoisomerase II (Topo II) complex. nih.govmdpi.comnih.gov These simulations showed that the compounds could bind to both the DNA-Topo II complex and the minor groove of DNA. nih.govmdpi.com The benzothiazine and phenylpiperazine rings were identified as being responsible for π-type interactions with aromatic amino acids in the nucleic acid binding domain, while hydrogen bonds could be formed with aspartate residues. nih.govmdpi.com

Furthermore, docking studies have been performed on newly synthesized 4,5-dihydrothiazole-phenylpiperazine derivatives to rationalize their affinity for serotonin receptors, such as 5-HT1A and 5-HT2C. researchgate.netnih.gov These computational analyses help to explain the observed binding profiles and guide the design of more selective serotonergic agents. Similarly, docking has been used to explore the anticancer potential of quinazolin-based phenylpiperazine derivatives, demonstrating how these molecules fit within the binding pocket of their target and aiding in the rational design of more potent compounds. researchgate.net

Table 1: Key Molecular Interactions of Phenylpiperazine Derivatives from Docking Studies

| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| N-Phenylpiperazines | α1A-Adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | Hydrogen Bonds, Electrostatic Forces |

| 1,2-Benzothiazine Phenylpiperazines | DNA-Topoisomerase II | Aspartate residues, Aromatic amino acids | Hydrogen Bonds, π-type interactions |

| Quinazolin Phenylpiperazines | Anticancer Targets | Not specified | Good docking score within binding pocket |

| 4,5-Dihydrothiazole Phenylpiperazines | Serotonin Receptors (5-HT1A, 5-HT2C) | Not specified | Used to rationalize affinity and selectivity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. This method is used to predict the activity of new molecules and to understand the physicochemical properties that are important for their biological effects.

QSAR studies have been conducted on series of mono-substituted 4-phenylpiperazines to investigate their effects on the dopaminergic system. nih.govresearchgate.net In these studies, various physicochemical descriptors were modeled against in vivo effects, such as the levels of 3,4-dihydroxyphenylacetic acid (DOPAC) in the brain. nih.govresearchgate.net The structure-activity relationship revealed that the position and the physicochemical character of the substituent on the aromatic ring were critical for the observed biological response. nih.gov

Partial Least Squares (PLS) regression is a common statistical method used in these QSAR models. nih.govnih.gov By determining the binding affinities of a subset of these compounds for targets like the dopamine D2 (DA D2) receptor and monoamine oxidase A (MAO A) enzyme, researchers can build QSAR models that help elucidate the mechanisms behind the observed in vivo effects. nih.gov The strong correlation found between striatal DOPAC levels and the affinities for DA D2 and MAO A provides a comprehensive understanding of the biological response for this class of compounds. nih.gov

The development of robust QSAR models relies on stringent validation criteria to ensure their predictive power. nih.gov These models can be global, covering a wide range of chemicals, or local, focused on a specific chemical class, to predict endpoints such as toxicity. nih.gov For phenylpiperazine derivatives, QSAR can be a valuable tool for predicting biological activity and guiding the synthesis of new compounds with desired pharmacological profiles.

Table 2: Application of QSAR Modeling to Phenylpiperazine Derivatives

| Compound Series | Biological Effect Studied | Key Findings from QSAR | Modeling Technique |

|---|---|---|---|

| Mono-substituted 4-phenylpiperazines | Effects on the dopaminergic system (DOPAC levels) | Aromatic substituent position and physicochemical character are critical for activity. | Partial Least Squares (PLS) Regression |

| Mono-substituted 4-phenylpiperazines | Binding affinities to DA D2 and MAO A | Strong correlation between in vivo effects and receptor/enzyme affinities. | Partial Least Squares (PLS) Regression |

Development of High-Affinity and Selective Probes for Specific Molecular Targets

The 1-phenylpiperazine (B188723) scaffold is a valuable starting point for the development of high-affinity and selective molecular probes to study biological targets. These probes are essential tools for elucidating the role of specific receptors and enzymes in physiological and pathological processes.

A significant challenge in pharmacology has been the development of compounds that are highly selective for specific receptor subtypes, such as the dopamine D3 receptor, which is implicated in drug-seeking behaviors. nih.gov Starting with a potent and D3-selective antagonist, NGB 2904, which contains a dichlorophenylpiperazine moiety, researchers synthesized a series of over 30 novel analogues to optimize its properties. nih.gov The goal was to improve D3 receptor binding affinity and D2/D3 selectivity while reducing high lipophilicity. nih.gov

Structural modifications focused on the aryl amide portion of the molecule and the linker connecting it to the piperazine ring. nih.gov It was discovered that introducing a more rigid trans-butenyl linker significantly influenced D3 receptor affinity and selectivity. nih.gov One of the most promising analogues, compound 29 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide), exhibited superior D3 receptor binding affinity (Ki = 0.7 nM) and a D2/D3 selectivity ratio of 133. nih.gov This compound also proved to be a more potent antagonist at the D3 receptor than the parent compound. nih.gov

Other research has focused on preparing N-phenylpiperazine analogs with high affinity for D3 receptors that could also serve as leads for the development of radiotracers for in vivo imaging techniques like positron emission tomography (PET). nih.gov Several compounds from these series showed very high affinity for D3 receptors (Ki values ranging from 0.3 to 0.9 nM) compared to D2 receptors and possessed log P values suitable for crossing the blood-brain barrier. nih.gov These compounds represent valuable probes for studying the behavioral pharmacology of the dopamine D3 receptor. nih.gov

Table 3: Development of High-Affinity Dopamine D3 Receptor Probes

| Lead Compound | Modification Strategy | Resulting Probe (Example) | Key Improvements |

|---|---|---|---|

| NGB 2904 | Modification of aryl amide and linker | Compound 29 | Increased D3 affinity (Ki = 0.7 nM), enhanced D2/D3 selectivity (133-fold), reduced lipophilicity. |

| N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogs | Synthesis of various analogs | Compounds 12b, 12c, 12e, 12g | High D3 affinity (Ki = 0.3-0.9 nM), good D2/D3 selectivity, suitable log P for brain penetration. |

Applications of 1 2 Chloroethyl 4 Phenylpiperazine As a Pharmacological Research Tool in Chemical Biology

Utility in Dissecting Complex Biological Pathways and Systems

The phenylpiperazine scaffold is a well-established structural motif in a multitude of centrally acting agents, targeting a variety of receptors and transporters. mdpi.com Derivatives of 1-(2-Chloroethyl)-4-phenylpiperazine can be synthesized to probe the structure-activity relationships (SAR) of G protein-coupled receptors (GPCRs), which are integral to numerous physiological processes and are the targets of a large percentage of modern pharmaceuticals. nih.govnih.gov By systematically modifying the phenyl ring or the piperazine (B1678402) nitrogen, researchers can create a library of compounds to investigate the specific interactions required for ligand binding and receptor activation or inhibition. This allows for a detailed dissection of the signaling pathways mediated by these receptors.

The reactive nature of the 2-chloroethyl group provides a strategic advantage in these studies. This functional group can be chemically modified to introduce reporter tags, such as fluorescent dyes or biotin, or it can be used to covalently link the molecule to its biological target. Such derivatization enables the visualization and tracking of the molecule within a cell or tissue, providing spatial and temporal information about its distribution and interaction with its target proteins. This approach is instrumental in mapping the intricate networks of biological pathways.

Use as a Reference Compound or Positive Control in Receptor Binding Assays

In pharmacological research, particularly in high-throughput screening and lead optimization, the use of well-characterized reference compounds is essential for validating assay performance and ensuring the reliability of experimental data. Phenylpiperazine derivatives are known to exhibit affinity for a range of receptors, including dopamine (B1211576), serotonin (B10506), and sigma receptors. nih.govnih.govmdpi.com

While specific binding data for this compound itself is not extensively documented in publicly available literature, its structural similarity to known ligands for various aminergic GPCRs suggests its potential as a reference compound. mdpi.com In a receptor binding assay, it could serve as a competitor to displace a radiolabeled ligand from its binding site, allowing for the determination of the binding affinities of novel test compounds. Its relatively simple structure also makes it a suitable starting point for establishing a baseline of interaction within a chemical series.

Table 1: Potential Receptor Targets for Phenylpiperazine Analogs

| Receptor Family | Specific Examples | Potential Role in Research |

|---|---|---|

| Dopamine Receptors | D2, D3, D4 | Elucidating mechanisms of antipsychotic and anti-Parkinsonian drugs. nih.gov |

| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT7 | Investigating treatments for depression, anxiety, and other mood disorders. |

| Sigma Receptors | σ1, σ2 | Exploring novel therapeutic avenues for neurological disorders and cancer. mdpi.com |

This table is illustrative of the general classes of receptors targeted by phenylpiperazine-containing compounds and represents potential areas of investigation for derivatives of this compound.

Development of Affinity Labels for Novel Target Identification

The presence of the reactive 2-chloroethyl group in this compound makes it an ideal precursor for the development of affinity labels. Affinity labeling is a powerful technique used to identify and characterize the binding sites of receptors and enzymes. The chloroethyl group can act as an electrophile, forming a covalent bond with a nucleophilic amino acid residue within the binding pocket of its target protein.

This covalent attachment allows for the permanent "tagging" of the target protein, facilitating its isolation and identification from a complex biological mixture. Once the target is isolated, techniques such as mass spectrometry can be used to identify the protein and even pinpoint the specific amino acid residue that was modified. This information is invaluable for understanding the molecular basis of ligand-receptor interactions and for the rational design of new drugs with improved specificity and potency. The synthesis of such affinity probes often involves the strategic placement of the reactive group on a scaffold known to bind to the target of interest.

Contribution to Understanding Neurotransmitter Systems Physiology and Pharmacology

Neurotransmitter systems are the bedrock of communication within the central nervous system, and their dysfunction is implicated in a wide array of neurological and psychiatric disorders. Phenylpiperazine-based compounds have a long history in neuropharmacology due to their ability to modulate the activity of various neurotransmitter systems. nih.gov

The 1-phenylpiperazine (B188723) moiety is a key pharmacophore that interacts with the binding sites of several neurotransmitter receptors and transporters. By serving as a scaffold for the synthesis of more complex molecules, this compound can contribute to the development of novel pharmacological tools to probe these systems. For instance, it can be used as a synthetic intermediate in the creation of radiolabeled ligands for positron emission tomography (PET) imaging. nih.govrsc.orgnih.gov These imaging agents allow for the non-invasive visualization and quantification of neurotransmitter receptors and transporters in the living brain, providing critical insights into their distribution, density, and function in both healthy and diseased states.

Table 2: Key Neurotransmitter Systems Potentially Modulated by Phenylpiperazine Derivatives

| Neurotransmitter System | Key Functions | Relevance to Disease |

|---|---|---|

| Dopaminergic | Reward, motivation, motor control | Parkinson's disease, schizophrenia, addiction. nih.gov |

| Serotonergic | Mood, sleep, appetite, cognition | Depression, anxiety disorders, obsessive-compulsive disorder. |

| Noradrenergic | Arousal, attention, stress response | ADHD, depression, anxiety. nih.gov |

This table outlines the primary neurotransmitter systems that are often targeted by compounds containing the phenylpiperazine scaffold, highlighting their physiological roles and associations with various pathological conditions.

Future Directions and Emerging Research Avenues for 1 2 Chloroethyl 4 Phenylpiperazine in Academia

Integration with Optogenetic and Chemogenetic Methodologies for Target Validation

Optogenetic and chemogenetic approaches have revolutionized the study of neural circuits by enabling precise temporal and spatial control over neuronal activity. These techniques rely on the targeted expression of light-sensitive proteins (opsins) or engineered receptors (DREADDs - Designer Receptors Exclusively Activated by Designer Drugs), respectively. A significant area of future research lies in the development of novel ligands derived from 1-(2-chloroethyl)-4-phenylpiperazine that can selectively modulate these engineered receptors.

The phenylpiperazine moiety is a common feature in many centrally acting drugs, and its derivatives often exhibit high affinity for various receptors. By chemically modifying the this compound structure, researchers could synthesize inert ligands that are specifically designed to activate or inhibit DREADDs with high potency and selectivity. This would provide a powerful tool for validating the roles of specific neuronal populations in various physiological and pathological processes. The development of such bespoke chemogenetic actuators would offer advantages over existing ligands, potentially including improved pharmacokinetic profiles and reduced off-target effects.

Exploration of Novel Molecular Targets and Off-Target Interactions

The full spectrum of molecular targets for this compound and its derivatives is likely not yet fully elucidated. Phenylpiperazine-containing compounds are known to interact with a range of receptors, including serotonergic, dopaminergic, and adrenergic receptors. Future research will likely focus on comprehensive screening of this compound derivatives against a broad panel of receptors, ion channels, and transporters to identify novel molecular targets.

This exploration can be facilitated by high-throughput screening platforms and affinity-based proteomics. Identifying previously unknown binding partners could reveal novel therapeutic applications for this class of compounds and provide deeper insights into the signaling pathways they modulate. Furthermore, a thorough understanding of off-target interactions is crucial for the development of more selective research tools and potential therapeutics, minimizing confounding effects in experimental studies.

Advanced Computational Modeling for Mechanism Prediction and Analog Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and chemical biology. In the context of this compound, advanced computational approaches can be employed to predict its binding modes at various receptors and to guide the design of novel analogs with desired properties.

Molecular docking and dynamics simulations can provide atomic-level insights into the interactions between phenylpiperazine derivatives and their protein targets. rsc.orgnih.gov These computational studies can help rationalize structure-activity relationships and identify key chemical features that govern binding affinity and selectivity. nih.gov For instance, modeling the interaction of different phenylpiperazine analogs with a target receptor can inform the strategic placement of functional groups to enhance potency or alter functional activity (e.g., designing an antagonist versus an agonist). This in silico approach can significantly accelerate the discovery and optimization of new chemical probes derived from the this compound scaffold. researchgate.net

Table 1: Computational Approaches in Phenylpiperazine Research

| Computational Method | Application | Potential Insights for this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Identification of key amino acid residues involved in binding; prediction of binding affinity. rsc.org |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Understanding the stability of the ligand-receptor complex; revealing conformational changes upon binding. researchgate.net |

| QSAR Modeling | Relates the chemical structure of a series of compounds to their biological activity. | Predicting the activity of novel analogs before synthesis; identifying key structural determinants of activity. |

Development of Fluorescent Probes for Live-Cell Imaging and Mechanistic Studies

Fluorescent probes are invaluable for visualizing biological processes in real-time within living cells and tissues. The phenylpiperazine scaffold is a promising starting point for the development of novel fluorescent ligands. nih.gov By conjugating a fluorescent dye to a derivative of this compound that retains high affinity for a specific target, researchers can create probes to visualize the subcellular localization and dynamics of that target. acs.orgmdpi.com

These fluorescent probes would enable a wide range of applications, including:

Receptor Trafficking Studies: Tracking the movement of receptors on the cell surface and their internalization upon ligand binding.

High-Content Screening: Developing cell-based assays to screen for new compounds that modulate the activity of the target.

In Vivo Imaging: With the development of near-infrared fluorescent probes, it may be possible to visualize target engagement in living organisms.

The design of such probes requires careful consideration of the linker between the pharmacophore and the fluorophore to ensure that neither binding affinity nor fluorescent properties are compromised. nih.gov The successful development of such tools would provide a powerful means to study the cell biology of the targets of phenylpiperazine derivatives with high spatial and temporal resolution. nih.gov

Q & A

Q. What are the established synthetic routes for 1-(2-Chloroethyl)-4-phenylpiperazine, and what key reaction conditions influence yield?

The synthesis typically involves alkylation of 4-phenylpiperazine with 1,2-dichloroethane under basic conditions. A common method includes refluxing the reactants in a polar aprotic solvent (e.g., dimethyl sulfoxide or acetonitrile) with a base like potassium carbonate to deprotonate the piperazine nitrogen . Microwave-assisted synthesis (e.g., 280°C for rapid cyclization) can enhance reaction efficiency, as demonstrated for analogous piperazine derivatives . Purification often involves precipitation in diethyl ether followed by recrystallization from methanol, achieving yields of ~60–75% .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., chloroethyl group at N1 of the piperazine ring) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and detect impurities from incomplete alkylation or side reactions .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at 239.1 m/z) .

- Melting Point Analysis : Compare observed values (e.g., 120–123°C) with literature to assess crystallinity .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as the compound may cause irritation .

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors .

- Waste Disposal : Follow EPA guidelines for halogenated organic waste, avoiding release into waterways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound analogs?

Discrepancies in receptor-binding data (e.g., serotonin vs. dopamine receptor affinity) often arise from assay conditions (e.g., cell line variability, radioligand concentrations). A meta-analysis approach, comparing IC values across studies under standardized conditions, is recommended. For example, structural analogs like 1-(4-chlorophenyl)piperazine show divergent activity depending on substitution patterns, necessitating computational docking studies to validate binding modes .

Q. What strategies optimize the synthesis of this compound for scalable production?

- Solvent Optimization : Replace DMSO with greener solvents (e.g., ethanol-water mixtures) to reduce toxicity without compromising yield .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. How do computational models predict the reactivity and stability of this compound under varying pH conditions?

Density Functional Theory (DFT) simulations can model hydrolysis pathways of the chloroethyl group. For instance, at pH < 3, the compound undergoes rapid acid-catalyzed hydrolysis to form 4-phenylpiperazine and chloroethanol, while stability improves at neutral pH . Molecular dynamics simulations further predict aggregation tendencies in aqueous buffers, aiding formulation design .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in this compound derivatives?

- Analog Synthesis : Introduce substituents (e.g., fluoro, nitro) at the phenyl ring or piperazine nitrogen to assess electronic effects on receptor binding .

- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical interaction sites (e.g., chloroethyl group’s role in covalent binding) .

- In Vitro Assays : Compare IC values across analogs in standardized receptor panels (e.g., 5-HT, D) to quantify SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.